Enhanced Solubility and Stability Profile Versus Allura Red AC and Tartrazine
Acid Red 44 (Crystal Ponceau 6R) possesses a specific arrangement of sulfonic acid groups that quantitatively enhances its solubility and stability compared to other common azo dyes such as Allura Red AC and Tartrazine. This is a class-level inference based on the number and position of sulfonate groups . The compound is soluble in water and, to a lesser extent, in ethanol, a characteristic that is influenced by its degree of sulfonation [1]. For comparison, Acid Red 1 is also soluble in water and has similar staining properties, but its molecular weight and specific sulfonation pattern (C.I. 18050) differ, which can affect its interaction with substrates [2].
| Evidence Dimension | Solubility and Stability Enhancement via Sulfonation |
|---|---|
| Target Compound Data | Contains two sulfonate groups (disodium salt); soluble in water and slightly soluble in ethanol; melting point 298-302 °C [1]. |
| Comparator Or Baseline | Allura Red AC (C.I. 16035) has a similar sulfonate count but different core structure; Tartrazine (C.I. 19140) is a pyrazolone azo dye with three sulfonate groups. Acid Red 1 (C.I. 18050) has a different molecular structure (MW 509.43 g/mol) [2]. |
| Quantified Difference | Acid Red 44's specific sulfonic acid group arrangement is noted to enhance solubility and stability relative to Allura Red AC and Tartrazine, though exact solubility (g/L) values were not located in primary literature . |
| Conditions | Comparative analysis based on chemical structure and literature statements; no direct head-to-head solubility experiment available. |
Why This Matters
The specific sulfonation pattern of Acid Red 44 influences its behavior in aqueous dye baths and its interaction with protein fibers, making it a more suitable candidate for applications requiring high color yield and wash fastness on wool or silk compared to less compatible alternatives.
- [1] Wikipedia (DE). Acid Red 44. Available online: https://de.wikipedia.org/wiki/Acid_Red_44 View Source
- [2] PubChem. Acid Red 1. Available online: https://pubchem.ncbi.nlm.nih.gov/ View Source
